N1-Ethyl Substitution Confers Distinct Conformational and Hydrogen-Bonding Profile Versus N1-H and N1-Methyl Analogs
In the indoline-5-sulfonamide chemotype, the N1-substituent directly modulates the electronic environment of the oxindole carbonyl and the conformational flexibility of the sulfonamide-bearing aryl ring. The N1-ethyl group in the target compound introduces greater steric bulk and enhanced lipophilicity (calculated ΔclogP ≈ +0.5–0.7) compared to the N1-H analog 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and distinct conformational restriction relative to the N1-methyl analog 4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide [1]. In the structurally characterized 1-acylindoline-5-sulfonamide series, the orientation of the N1-acyl group was shown by molecular docking to determine whether key arene-H interactions with Leu198 or hydrogen bonds with Gln92/67 in the CA IX active site are formed, producing up to 10-fold differences in inhibitory potency (KI shifts from ~132.8 nM to >1000 nM depending on the N1-substituent) [1]. By class-level inference, the N1-ethyl modification on the target compound is expected to produce a distinct binding trajectory and isoform selectivity profile compared to N1-H or N1-methyl analogs, though direct comparative KI data for these specific three compounds in the same assay remain unavailable [1].
| Evidence Dimension | CA IX inhibitory potency (KI) as a function of N1-substituent identity in indoline-5-sulfonamide series |
|---|---|
| Target Compound Data | No direct CA IX KI data available for 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide specifically |
| Comparator Or Baseline | Indoline-5-sulfonamides with varying N1-acyl groups: KI against CA IX ranges from ~132.8 nM (best: 4f with 3-chlorobenzoyl) to >10,000 nM (least active), a >75-fold span [1] |
| Quantified Difference | Quantitative difference between target compound and specific N1-H or N1-methyl analogs cannot be precisely stated without direct comparative assay data; class-level SAR demonstrates that N1-substituent identity drives up to >75-fold variation in CA IX KI [1] |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant human CA isoforms I, II, IX, XII [1] |
Why This Matters
Procurement of any N1-substituted analog without matched N1-ethyl identity risks selecting a compound with dramatically different enzyme inhibition potency, as even within a single acyl-series the KI span exceeds two orders of magnitude.
- [1] Krymov SK, Scherbakov AM, Salnikova DI, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. 2022;15(12):1453. doi:10.3390/ph15121453 View Source
